1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound belongs to the dihydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic framework combining pyrrole and pyrazine rings. The 3,4-difluorophenyl group at position 1 introduces strong electron-withdrawing effects, while the m-tolyl (3-methylphenyl) carboxamide at position 2 contributes steric bulk and moderate lipophilicity. Its molecular formula is C₂₁H₁₈F₂N₃O, with an average mass of 366.39 g/mol.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-14-4-2-5-16(12-14)24-21(27)26-11-10-25-9-3-6-19(25)20(26)15-7-8-17(22)18(23)13-15/h2-9,12-13,20H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDFXLABAZSHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrrolo[1,2-a]pyrazine core.
Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with a nucleophile.
Attachment of the Tolyl Group: The tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Structural Differences: Phenyl substitution: Monofluoro (4-fluorophenyl) vs. difluoro (3,4-difluorophenyl) in the target compound. Carboxamide group: tert-butyl vs. m-tolyl.
- The tert-butyl group increases steric hindrance but enhances metabolic stability .
Pyrazoline Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
- Core Structure : Pyrazoline (5-membered dihydro ring) vs. pyrrolopyrazine (6-membered fused ring).
- Functional Groups : Carbaldehyde vs. carboxamide.
- Implications : The pyrazoline core is less rigid, possibly affecting conformational stability in biological interactions. The carbaldehyde group may undergo redox reactions, unlike the more stable carboxamide .
Methyl 3,4-Dihydropyrrolo[1,2-a]pyrazine-6-carboxylate
- Substituents : Carboxylate ester at position 6 vs. carboxamide at position 2 in the target compound.
- Physicochemical Effects : The ester group increases hydrophilicity but may reduce membrane permeability. This contrasts with the m-tolyl carboxamide, which balances lipophilicity and hydrogen-bonding capacity .
Spirocyclic Dihydropyrrolo[1,2-a]pyrazine Derivatives (Patent Example)
- Example: 1-[1’-(5-Isopropoxy-6-methyl-pyridine-2-carbonyl)-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine]-6-yl]ethanone.
- Comparison : The target compound’s simpler structure may offer synthetic accessibility but less selectivity for complex targets like kinase enzymes .
Data Table: Key Structural and Molecular Comparisons
| Compound Name | Core Structure | Substituents | Molecular Formula | Mass (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 1-(3,4-Difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) | Dihydropyrrolopyrazine | 3,4-Difluorophenyl; m-tolyl carboxamide | C₂₁H₁₈F₂N₃O | 366.39 | High electron-withdrawing effect, moderate lipophilicity |
| 1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | Dihydropyrrolopyrazine | 4-Fluorophenyl; tert-butyl carboxamide | C₁₈H₂₂FN₃O | 315.39 | Enhanced metabolic stability, reduced polarity |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazoline | 4-Fluorophenyl; carbaldehyde | C₁₆H₁₃FN₂O | 268.29 | Flexible core, redox-sensitive functional group |
| Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate | Dihydropyrrolopyrazine | Methyl ester at position 6 | C₁₀H₁₂N₂O₂ | 192.22 | High hydrophilicity, potential for hydrolysis |
Biological Activity
The compound 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Features
The compound features a dihydropyrrolo-pyrazine core with specific substitutions that influence its biological properties. The presence of 3,4-difluorophenyl and m-tolyl groups enhances its interaction with biological targets.
| Component | Description |
|---|---|
| Core Structure | Dihydropyrrolo[1,2-a]pyrazine |
| Functional Groups | 3,4-Difluorophenyl, m-Tolyl |
| Carboxamide Group | Contributes to hydrogen bonding with biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorine atoms in the structure are known to enhance binding affinity due to their electronegativity and steric effects. This interaction can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the core structure can significantly affect the compound's activity. For instance, variations in the substituent positions on the pyrazine ring have been shown to alter potency against cancer cell lines. A study demonstrated that compounds with amino groups at positions 5 and 7 exhibited enhanced activity against leukemia models compared to their unsubstituted counterparts .
In Vivo Studies
In a study investigating the anti-cancer properties of related pyrazine compounds, it was found that those with similar structural features significantly inhibited the growth of P388 leukemia cells in mice. The study highlighted that certain substituents at positions 2 and 3 of the pyrazine ring were crucial for activity, suggesting a similar expectation for our compound .
In Vitro Studies
Another investigation into the cytotoxic effects of related compounds on various cancer cell lines revealed IC50 values indicating significant anti-tumor activity. For example, derivatives with similar structural motifs showed IC50 values ranging from 6.2 μM to 43.4 μM against human breast cancer cell lines . These findings suggest that our compound may exhibit comparable efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
